molecular formula C10H8BrNO3 B1414156 Methyl 5-bromo-4-cyano-2-methoxybenzoate CAS No. 1805528-55-5

Methyl 5-bromo-4-cyano-2-methoxybenzoate

Cat. No.: B1414156
CAS No.: 1805528-55-5
M. Wt: 270.08 g/mol
InChI Key: AIERDJKOCSFHJO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-methoxybenzoate (CAS: Not listed in provided evidence) is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a methoxy group at the 2-position. Its molecular formula is C₁₀H₇BrN₂O₃, with a molecular weight of 299.08 g/mol. The cyano group enhances polarity, influencing solubility and reactivity, while the bromine atom offers sites for further functionalization via cross-coupling reactions.

Properties

CAS No.

1805528-55-5

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 5-bromo-4-cyano-2-methoxybenzoate

InChI

InChI=1S/C10H8BrNO3/c1-14-9-3-6(5-12)8(11)4-7(9)10(13)15-2/h3-4H,1-2H3

InChI Key

AIERDJKOCSFHJO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues

The primary structural analogue identified in the evidence is Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS: 1131587-94-4, A158357) . Below is a detailed comparison:

Property Methyl 5-Bromo-4-Cyano-2-Methoxybenzoate Methyl 5-Bromo-4-Methoxy-2-Methylbenzoate
Molecular Formula C₁₀H₇BrN₂O₃ C₁₀H₁₁BrO₃
Molecular Weight 299.08 g/mol 259.10 g/mol
Substituents 5-Br, 4-CN, 2-OCH₃ 5-Br, 4-OCH₃, 2-CH₃
Purity Not specified in evidence 97%
Availability Likely custom synthesis 250 mg, 1 g, 5 g
Key Functional Groups Cyano (electron-withdrawing), Br, OCH₃ Methoxy (electron-donating), Br, CH₃

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The cyano group in the target compound increases polarity compared to the methyl group in the analogue, likely reducing solubility in non-polar solvents (e.g., hexane) but enhancing solubility in polar aprotic solvents like DMSO or DMF.
  • Reactivity: The cyano group enables nucleophilic additions or reductions (e.g., to amines), whereas the methoxy group in the analogue is less reactive but stabilizes adjacent electrophilic centers via resonance. The bromine in both compounds allows for Suzuki or Ullmann coupling reactions, but steric hindrance from the 2-OCH₃ group in the target compound may slow such reactions compared to the 2-CH₃ group in the analogue.
  • Thermal Stability: The electron-withdrawing cyano group may lower thermal stability relative to the electron-donating methoxy group in the analogue.

Research Findings and Limitations

Commercial Viability

  • The analogue is commercially available in gram-scale quantities, suggesting established synthetic routes . The target compound’s niche applications may necessitate custom synthesis, increasing costs.

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